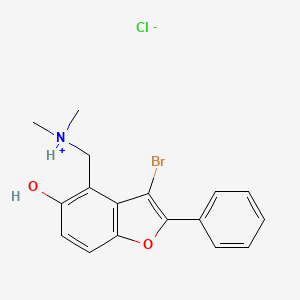

3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride

Beschreibung

3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride is a synthetic benzofuranol derivative with a molecular formula of C₁₈H₁₉BrNO₂·HCl (molecular weight: 402.72 g/mol). The compound features a benzofuranol core substituted with a bromine atom at position 3, a phenyl group at position 2, and a dimethylaminomethyl moiety at position 2. The hydrochloride salt enhances its aqueous solubility, a common strategy in pharmaceutical chemistry for improving bioavailability.

Structural predictions indicate collision cross-section (CCS) values ranging from 172.2–177.8 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), suggesting moderate molecular size and polarity .

Eigenschaften

CAS-Nummer |

63112-50-5 |

|---|---|

Molekularformel |

C17H17BrClNO2 |

Molekulargewicht |

382.7 g/mol |

IUPAC-Name |

(3-bromo-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18)17(21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |

InChI-Schlüssel |

HICACGDEIMQAKP-UHFFFAOYSA-N |

Kanonische SMILES |

C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Br)O.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the benzofuranol moiety can interact with other biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Structure Diversity: The benzofuranol core in the target compound contrasts with the furan (ranitidine), quinoline-indolizine (topotecan), and cyclohexanol (tramadol) scaffolds. Benzofuranol derivatives are less common in approved drugs but are explored for CNS activity due to their aromatic rigidity .

Role of the (Dimethylamino)methyl Group: This moiety enhances solubility and facilitates receptor interactions. In ranitidine, it aids H₂ receptor binding ; in tramadol, it contributes to opioid receptor affinity . The target compound’s dimethylaminomethyl group may similarly modulate solubility and bioactivity.

Impact of Halogenation: The 3-bromo substituent in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs.

Salt Forms and Solubility :

- All listed compounds are hydrochloride salts, improving aqueous solubility. The target compound’s CCS values (172.2–177.8 Ų) align with tramadol’s moderate polarity, suggesting comparable dissolution profiles .

Pharmacological Hypotheses

- CNS Modulation: The benzofuranol scaffold and phenyl group resemble tricyclic antidepressants (e.g., amoxapine), hinting at possible serotonin/norepinephrine reuptake inhibition.

- Analgesic Potential: The dimethylaminomethyl and phenyl groups are shared with tramadol, implying μ-opioid or adrenergic receptor interactions .

- Anticancer Activity: Brominated aromatics (e.g., 5-bromouridine) exhibit antitumor effects, though the benzofuranol core diverges from topotecan’s topoisomerase inhibition mechanism .

Toxicity and Stability Considerations

- Bromine Toxicity : Brominated compounds may pose hepatotoxicity risks, requiring rigorous safety evaluation.

- Salt Stability : Hydrochloride salts generally enhance stability, as seen in ranitidine and tramadol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.